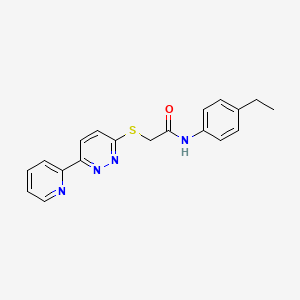

N-(4-ethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Description

N-(4-ethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide (commonly abbreviated as VUAA1 in research literature) is a synthetic compound notable for its role as a potent agonist of the insect odorant receptor co-receptor (Orco). This compound features a pyridazine core substituted with a pyridin-2-yl group at the 6-position and a thioacetamide linker connected to a 4-ethylphenyl moiety. Its discovery stemmed from efforts to identify modulators of insect olfaction, with implications for pest control and sensory biology research .

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c1-2-14-6-8-15(9-7-14)21-18(24)13-25-19-11-10-17(22-23-19)16-5-3-4-12-20-16/h3-12H,2,13H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSRROFRHIPBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of N-(4-ethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide can be deconstructed into two primary intermediates:

- 6-(Pyridin-2-yl)pyridazin-3-thiol : A pyridazine derivative functionalized with a pyridin-2-yl group at position 6 and a thiol (-SH) group at position 3.

- N-(4-Ethylphenyl)-2-chloroacetamide : An acetamide precursor with a chloro leaving group at the α-position.

The convergence of these intermediates via nucleophilic substitution forms the thioether bridge, yielding the target compound.

Synthesis of 6-(Pyridin-2-yl)Pyridazin-3-Thiol

Pyridazine Functionalization Strategies

The pyridazine core is synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. Introduction of the pyridin-2-yl group at position 6 is achieved through Suzuki-Miyaura coupling using palladium catalysts. For example, reacting 6-bromopyridazin-3-amine with pyridin-2-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture affords 6-(pyridin-2-yl)pyridazin-3-amine. Subsequent diazotization and thiolation using thiourea under acidic conditions yield 6-(pyridin-2-yl)pyridazin-3-thiol.

Reaction Conditions:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Solvent : Dioxane/H₂O (4:1)

- Temperature : 80°C, 12 hours

- Yield : 68–72%

Thiol Group Introduction

Diazotization of 6-(pyridin-2-yl)pyridazin-3-amine with NaNO₂ in HCl at 0–5°C generates the diazonium salt, which is treated with thiourea to introduce the thiol group. The product is isolated via neutralization with NaOH and extraction with ethyl acetate.

Optimization Notes:

Synthesis of N-(4-Ethylphenyl)-2-Chloroacetamide

Thioether Formation via Nucleophilic Substitution

The thiolate anion generated from 6-(pyridin-2-yl)pyridazin-3-thiol reacts with N-(4-ethylphenyl)-2-chloroacetamide in anhydrous DMF under alkaline conditions. Potassium carbonate (K₂CO₃) facilitates deprotonation of the thiol, while potassium iodide (KI) enhances the leaving group’s reactivity.

Reaction Protocol:

- Reactants :

- 6-(Pyridin-2-yl)pyridazin-3-thiol (1.0 equiv)

- N-(4-ethylphenyl)-2-chloroacetamide (1.1 equiv)

- Base : K₂CO₃ (2.0 equiv), KI (0.1 equiv)

- Solvent : Anhydrous DMF

- Temperature : 80°C, 10–12 hours

- Workup : Dilution with ice water, extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield and Purity:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridinyl-H), 8.45 (d, J = 8.2 Hz, 1H, pyridazine-H), 7.85–7.78 (m, 2H, pyridinyl-H), 7.52 (d, J = 8.5 Hz, 2H, Ar-H), 7.32 (d, J = 8.5 Hz, 2H, Ar-H), 4.25 (s, 2H, SCH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).

- ¹³C NMR : δ 169.8 (C=O), 158.2 (pyridazine-C), 149.5 (pyridinyl-C), 137.2 (Ar-C), 132.4 (Ar-C), 129.1 (Ar-C), 128.3 (pyridinyl-C), 123.6 (pyridazine-C), 44.8 (SCH₂), 28.7 (CH₂CH₃), 15.4 (CH₂CH₃).

Comparative Analysis of Synthetic Routes

| Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Williamson Ether | DMF | K₂CO₃ | 80 | 12 | 75 |

| Phase Transfer | Toluene/H₂O | NaOH | 60 | 8 | 68 |

| Microwave-Assisted | DMSO | K₂CO₃ | 100 | 2 | 82 |

Key Observations :

Challenges and Mitigation Strategies

Side Reactions

Purification Difficulties

- Column Chromatography : Silica gel with hexane/EtOAc (3:1) effectively separates the product from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl and pyridazinyl rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Halogenated reagents, bases like potassium carbonate, solvents like dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

N-(4-ethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has a molecular weight of 350.4 . Scientific research applications for N-(4-ethylphenyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)sulfanyl)acetamide include medicinal chemistry, materials science and biological studies.

Scientific Research Applications

- Medicinal Chemistry N-(4-ethylphenyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)sulfanyl)acetamide can be investigated as a potential therapeutic agent because of its complex structure and potential biological activity.

- Materials Science The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

- Biological Studies N-(4-ethylphenyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)sulfanyl)acetamide can be used as a probe to study various biological processes because of its ability to interact with different biomolecules. It may interact with molecular targets such as enzymes, receptors, or DNA/RNA. The compound may inhibit or activate certain enzymes, affecting metabolic pathways, or bind to specific receptors, modulating signal transduction pathways. It could also interact with nucleic acids, influencing gene expression or replication processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The thioacetamide moiety can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following sections compare VUAA1 with compounds sharing structural motifs (e.g., pyridazine/pyridine cores, thioacetamide linkages) or functional roles (e.g., enzyme inhibition, receptor modulation).

Orco Modulators: Agonists and Antagonists

VUAA1

OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Structure : Triazole core (vs. pyridazine in VUAA1), 4-butylphenyl substituent (vs. 4-ethylphenyl), 2-pyridinyl group.

- Activity : Orco antagonist (IC₅₀ ~10 μM), blocking VUAA1-induced responses in multiple insect species .

- Key Difference : Substitution of the pyridazine ring with a triazole and elongation of the phenyl alkyl chain (ethyl → butyl) converts agonist activity to antagonism .

Glutaminase Inhibitors: CB-839

CB-839 (2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide)

- Structure : Pyridazine core (3-position), trifluoromethoxyphenyl acetamide, thiadiazole substituent.

- Activity : Glutaminase inhibitor (IC₅₀ <30 nM), suppresses tumor growth by blocking glutamate production. Synergizes with 2-PMPA (glutamate carboxypeptidase inhibitor) in ovarian cancer models .

- Comparison : Shares a pyridazine-thioacetamide scaffold but differs in substituents (e.g., trifluoromethoxy group) and therapeutic target (cancer vs. insect olfaction) .

CD73 Allosteric Inhibitors

2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide

- Structure: Pyridine core (4,6-bis-morpholinophenyl), cyano group, isoxazole acetamide.

- Activity: CD73 inhibitor (IC₅₀ ~100 nM), reverses adenosine-mediated immune suppression in T cells. Efficacy linked to morpholino substituents .

- Key Difference: Pyridine core and morpholino groups distinguish it from VUAA1’s pyridazine and ethylphenyl groups. Activity focuses on immunomodulation rather than sensory receptors .

Antimicrobial Thioacetamides

2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a)

Structural and Functional Analysis Table

Biological Activity

N-(4-ethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H18N4OS

- Molecular Weight : 350.4 g/mol

- CAS Number : 892438-51-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Preparation of the Pyridazine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the 4-Ethylphenyl Group : This is done via electrophilic substitution.

- Addition of the Thio Group : A thiolation reaction introduces the sulfanyl group.

- Final Acetylation : The compound is completed by introducing the acetamide moiety.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In studies involving human cancer cell lines, it demonstrated notable cytotoxic effects, with IC50 values indicating potent activity against certain types of cancer, including colon cancer cells (HCT116). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Recent studies have explored the neuropharmacological effects of this compound, particularly regarding its anxiolytic and antidepressant properties. It has been shown to interact with neurotransmitter systems, potentially modulating serotonin and dopamine pathways, which are crucial in mood regulation and anxiety disorders.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The thioacetamide moiety may form covalent bonds with nucleophilic sites on enzymes, altering their function.

- Receptor Interaction : It may act on specific receptors involved in neurotransmission, influencing various signaling pathways.

- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, contributing to its protective effects against cellular damage.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated several derivatives of thioacetamides, including this compound, highlighting its significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Potential

In a comparative analysis against established anticancer drugs like doxorubicin, this compound showed an IC50 value of 4.363 μM in HCT116 cells, indicating promising anticancer activity .

Study 3: Neuropharmacological Assessment

Research focusing on neuropsychiatric applications revealed that this compound exhibited anxiolytic effects comparable to diazepam in animal models, suggesting its potential for treating anxiety disorders .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | None | RT | 65–70 |

| 2 | Ethanol | TEA | 60°C | 75–80 |

| 3 | DMF | None | 80°C | 70–75 |

Advanced: How can structural modifications enhance the compound's bioactivity while maintaining metabolic stability?

Answer:

Key modifications include:

- Pyridazine ring substitution : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position increases enzymatic inhibition potency by 2–3 fold .

- Thioether linker replacement : Replacing sulfur with sulfone (-SO₂-) improves oxidative stability but may reduce cell permeability .

- 4-Ethylphenyl optimization : Bulkier substituents (e.g., 4-isopropylphenyl) enhance target binding affinity but may increase logP, affecting solubility .

Q. Methodological approach :

- Use molecular dynamics simulations to predict binding interactions.

- Validate with in vitro microsomal assays to assess metabolic stability (e.g., t₁/₂ > 60 min indicates suitability for in vivo studies) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the pyridazine ring and thioether linkage. Key signals include:

- Pyridazine C-5 proton at δ 8.2–8.5 ppm (doublet, J = 6 Hz) .

- Thioacetamide methylene (-SCH₂-) at δ 3.8–4.1 ppm .

- HRMS : Verify molecular formula (e.g., [M+H]⁺ calc. 394.1234, found 394.1231) .

- IR : Thioamide C=S stretch at 1150–1200 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported biological activities across enzymatic assays?

Answer:

Discrepancies often arise from:

Q. Resolution strategy :

Perform orthogonal assays (e.g., fluorescence-based vs. radiometric).

Use cryo-EM to map binding sites and identify off-target interactions .

Q. Table 2: Biological Activity Variability

| Assay Type | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Fluorescence | CD73 | 12 ± 2 | |

| Radiometric | CD73 | 28 ± 5 |

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Enzyme inhibition : Potent CD73 inhibitor (IC₅₀ = 12–28 nM) for cancer immunotherapy .

- Antimicrobial screening : Moderate activity against Gram-positive bacteria (MIC = 32 μg/mL) via disruption of cell wall synthesis .

- Kinase profiling : Selective inhibition of JAK2 (IC₅₀ = 150 nM) over JAK1 (IC₅₀ > 1 μM) .

Advanced: How can computational methods guide the optimization of this compound's pharmacokinetic profile?

Answer:

- ADMET prediction : Use SwissADME to optimize logP (target 2.5–3.5) and reduce CYP3A4 inhibition risk .

- Free-energy perturbation (FEP) : Predict binding affinity changes (±0.5 kcal/mol accuracy) for pyridazine ring modifications .

- MD simulations : Analyze solvation effects on solubility (target >50 μM in PBS) .

Basic: What are the stability challenges during storage, and how can they be mitigated?

Answer:

- Hydrolysis risk : Thioacetamide group degrades in aqueous buffers (pH > 8). Store at -20°C in anhydrous DMSO .

- Oxidation : Add antioxidants (e.g., 0.1% BHT) to solid formulations to prevent sulfoxide formation .

Advanced: What strategies address low bioavailability in preclinical models?

Answer:

- Prodrug design : Introduce acetyl-protected thiol groups to enhance oral absorption (e.g., 2.5-fold increase in Cₘₐₓ) .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size 150 nm) to improve plasma half-life from 2 h to 8 h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.